molecular formula C21H29N5O4 B2362059 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 919021-04-8

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2362059
CAS No.: 919021-04-8
M. Wt: 415.494
InChI Key: QDSBPLPMQWJVAQ-UHFFFAOYSA-N
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Description

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.494. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Studies on derivatives of purine-2,6-dione, such as 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, have revealed their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds, particularly those with modifications at the 7-position, show promising anxiolytic and antidepressant-like activities in various in vivo models. The research underscores the potential of these derivatives in designing new serotonin receptor ligands with psychotropic activity (Chłoń-Rzepa et al., 2013).

Structural and Chemical Analysis

Investigations into the reactions of aminotheophyllines with glycerol epichlorohydrin have produced compounds including 7-(2-hydroxy-3-chloro-1-propyl)-8-arylaminotheophylline. These studies offer insights into the structural characteristics and potential chemical applications of purine derivatives, laying the groundwork for further exploration in various fields of chemistry (Kremzer et al., 1981).

Antitumor Effects

Research on purine derivatives, including those with modifications on the purine skeleton, has indicated their potential antitumor effects. These compounds have been synthesized and evaluated for their activity against certain types of cancer, highlighting the therapeutic potential of purine-based compounds in oncology (Moharram & Osman, 1989).

Analgesic and Anti-inflammatory Properties

Further studies have demonstrated the analgesic and anti-inflammatory properties of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. These compounds have shown significant activity in in vivo models, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

DNA Damage Repair

Research has also uncovered enzymes in E. coli that actively remove damaged purine residues, such as 7-methylguanine with opened imidazole rings, from DNA. This enzyme activity suggests a mechanism for repairing major secondary alkylation products in DNA, which is crucial for maintaining genomic integrity and could have implications for understanding the cellular response to DNA damage (Chetsanga & Lindahl, 1979).

Properties

IUPAC Name

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-6-9-22-20-23-18-17(19(28)25(5)21(29)24(18)4)26(20)11-15(27)12-30-16-8-7-13(2)14(3)10-16/h7-8,10,15,27H,6,9,11-12H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSBPLPMQWJVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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